1,4-Cyclohexanebis(methylamine), N,N'-dicycloheptyl-, dihydrochloride, (E)-
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Overview
Description
1,4-Cyclohexanebis(methylamine), N,N'-dicycloheptyl-, dihydrochloride, (E)-, is a chemical compound with the molecular formula C_8H_18N_2. It is a derivative of cyclohexane with two methylamine groups attached to the 1 and 4 positions of the cyclohexane ring, and it is further modified with dicycloheptyl groups and dihydrochloride ions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,4-cyclohexanedimethanol as the starting material.
Amination Reaction: The hydroxyl groups of 1,4-cyclohexanedimethanol are converted to amines through a reaction with methylamine under high pressure and temperature conditions.
Cyclization: The resulting diamine undergoes cyclization to form the cyclohexane ring structure.
Dicycloheptylation: The cyclohexane ring is then functionalized with dicycloheptyl groups through a substitution reaction.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale amination reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the cyclization and dicycloheptylation steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Various alkyl halides and strong acids are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and amides.
Substitution Products: Alkylated cyclohexane derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a ligand in biochemical studies to understand protein interactions.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but it generally involves binding to the active sites of these targets, leading to modulation of their activity.
Comparison with Similar Compounds
1,4-Diaminobutane: A simpler diamine with similar applications in organic synthesis.
Cyclohexane-1,4-dicarboxylic acid: A related compound with different functional groups.
N,N'-Dicyclohexylmethylamine: A compound with a similar structure but different alkyl groups.
Uniqueness: 1,4-Cyclohexanebis(methylamine), N,N'-dicycloheptyl-, dihydrochloride, (E)-, is unique due to its specific structural features, which allow for distinct reactivity and applications compared to its similar compounds.
Properties
CAS No. |
3753-42-2 |
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Molecular Formula |
C22H44Cl2N2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[[4-[(cycloheptylamino)methyl]cyclohexyl]methyl]cycloheptanamine;dihydrochloride |
InChI |
InChI=1S/C22H42N2.2ClH/c1-2-6-10-21(9-5-1)23-17-19-13-15-20(16-14-19)18-24-22-11-7-3-4-8-12-22;;/h19-24H,1-18H2;2*1H |
InChI Key |
DTNBCRXQERFIGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCC2CCC(CC2)CNC3CCCCCC3.Cl.Cl |
Origin of Product |
United States |
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